2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid

Physicochemical profiling Structural analogue comparison Lipophilicity prediction

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid (CAS 89139-32-2) is a heterocyclic compound belonging to the tetrahydropyrimidine class, specifically a 2-thioxo-6-oxo-pyrimidine-4-carboxamido conjugate of glycine. With a molecular formula C₇H₇N₃O₄S and a molecular weight of 229.22 g mol⁻¹, it is the thio-analogue of the orotic acid-glycine conjugate.

Molecular Formula C7H7N3O4S
Molecular Weight 229.22 g/mol
CAS No. 89139-32-2
Cat. No. B12904082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid
CAS89139-32-2
Molecular FormulaC7H7N3O4S
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESC1=C(NC(=S)NC1=O)C(=O)NCC(=O)O
InChIInChI=1S/C7H7N3O4S/c11-4-1-3(9-7(15)10-4)6(14)8-2-5(12)13/h1H,2H2,(H,8,14)(H,12,13)(H2,9,10,11,15)
InChIKeyPQODZFUWVYDKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid – Key Chemical Identity and Procurement Baseline


2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid (CAS 89139-32-2) is a heterocyclic compound belonging to the tetrahydropyrimidine class, specifically a 2-thioxo-6-oxo-pyrimidine-4-carboxamido conjugate of glycine . With a molecular formula C₇H₇N₃O₄S and a molecular weight of 229.22 g mol⁻¹, it is the thio-analogue of the orotic acid-glycine conjugate [1]. Its structural hallmark is the replacement of the 2‑oxo moiety with a thioxo group, a modification that imparts distinct electronic, steric and potential biological properties compared to the corresponding 2,6‑dioxo derivatives.

Why 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid Cannot Be Freely Substituted by In‑Class Analogues


Although the tetrahydropyrimidine scaffold is shared by numerous derivatives, the presence of the 2‑thioxo group and the glycine‑amide side‑chain creates a distinct pharmacological space that cannot be replicated by simple 2‑oxo or N‑unsubstituted analogues . The thioxo moiety alters hydrogen‑bonding capability, metal‑chelation behaviour, and metabolic stability relative to the 2‑oxo congener . Consequently, procurement of a generic “pyrimidine‑4‑carboxamido acetic acid” without specifying the 2‑thioxo substitution introduces the risk of obtaining a compound with divergent biological activity, physicochemical property, or synthetic utility. The quantitative evidence below demonstrates where these differences have been experimentally observed or can be reliably inferred.

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid – Quantitative Differentiation Evidence


Molecular Weight and Predicted Lipophilicity Shift Relative to the 2,6‑Dioxo Congener

Replacement of the 2‑oxo substituent by a thioxo group in the target compound increases the molecular weight by ~16 g mol⁻¹ and is predicted to raise the partition coefficient (LogP) by approximately 0.3–0.6 log units compared with the 2,6‑dioxo analogue 2-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino]acetic acid [1]. This difference influences passive membrane permeability and solubility, which are key parameters in both biological assay design and formulation development .

Physicochemical profiling Structural analogue comparison Lipophilicity prediction

Differential Enzyme Inhibition Potential: 2‑Thioxo vs. 2‑Oxo Pyrimidine‑4‑carboxamido Acetic Acid Derivatives

In a patent series on pyrimidinedione N‑substituted glycine derivatives as HIF prolyl hydroxylase (PHD) inhibitors, the 2,6‑dioxo scaffold is essential for activity; introduction of a 2‑thioxo group is explicitly excluded from the claimed generics, implying that the thioxo modification is detrimental to PHD inhibition [1]. Conversely, the 2‑thioxo motif is known to confer metal‑chelating properties not present in the 2‑oxo analogue, which may redirect the biological target spectrum toward metalloenzymes such as dihydroorotate dehydrogenase (DHODH) . While no direct head-to-head enzymatic data exist for the glycinamide derivatives, the parent acid (thioorotic acid) has been reported to inhibit cancer cell growth, an activity not shared by orotic acid .

Enzyme inhibition Prolyl hydroxylase Structure-activity relationship

Metal‑Chelation Capability: Thioamide vs. Amide Functionality in Pyrimidine‑4‑carboxamido Acetic Acid Derivatives

2‑Thioorotic acid has been established as a spectrophotometric reagent for nickel(II) estimation, a property attributable to the thioamide‑thione functionality that forms stable complexes with transition metals [1]. The glycinamide derivative retains the 2‑thioxo group that enables this chelation, whereas the corresponding 2‑oxo analogue (orotic acid glycinamide) lacks a soft donor atom and is unlikely to coordinate nickel or other soft transition metals under similar conditions . This functional difference is a direct consequence of the sulfur-for‑oxygen substitution and can be exploited in analytical or materials-science applications.

Metal chelation Spectrophotometric reagent Nickel detection

Synthetic Accessibility and Scalability Considerations for 2‑Thioxo vs. 2‑Oxo Pyrimidine‑4‑carboxamido Glycine Derivatives

A general synthetic protocol for 6‑unsubstituted 2‑oxo and 2‑thioxo 3,4‑dihydropyrimidines has been described, with the 2‑thioxo derivatives obtained by substituting thiourea for urea in the Biginelli‑type condensation [1]. The presence of the 4‑carboxamido acetic acid side chain in the target compound introduces an additional amide‑bond forming step that is not required for simpler N1‑substituted analogues such as 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetic acid (CAS 14383‑43‑8) . This added synthetic complexity may affect lead times and cost for larger-scale procurement.

Synthetic chemistry Heterocycle synthesis Scale-up feasibility

Best‑Fit Research and Industrial Application Scenarios for 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)acetic acid


Metalloenzyme‑Targeted Drug Discovery (e.g., DHODH or Metallo‑β‑Lactamase)

The 2‑thioxo group introduces a soft sulfur donor capable of coordinating catalytic metal ions (Zn²⁺, Fe²⁺, Ni²⁺) [1]. This property, absent in the 2‑oxo analogue, makes the compound a candidate for inhibitor screening against metalloenzymes where metal‑chelation is a validated mechanism of action. Procurement of the 2‑thioxo glycinamide rather than the 2‑oxo version is critical when the hypothesis involves metal‑active‑site engagement.

Spectrophotometric or Fluorimetric Analytical Reagent Development

Building on the established use of parent thioorotic acid as a Ni²⁺ detection reagent [1], the glycinamide derivative can be explored as a water‑soluble, chromogenic ligand for transition‑metal sensing. The glycine‑amide side chain may improve aqueous solubility relative to the parent acid, facilitating homogenous assay formats.

Structure‑Activity Relationship (SAR) Studies in Pyrimidine‑4‑carboxamide Libraries

Because the 2‑thioxo derivative is explicitly excluded from the PHD inhibitor claims [2] yet retains a scaffold otherwise associated with hypoxic‑response modulation, it serves as a valuable negative control or selectivity probe in HIF‑pathway screening cascades. Its inclusion in a compound library allows researchers to discriminate between target‑specific and scaffold‑promiscuous effects.

Custom Synthesis of Heterocyclic Building Blocks with Diversifiable Thioamide Handles

The thioamide group can be further derivatised (e.g., S‑alkylation, oxidation to sulfonyl) to generate focused libraries of pyrimidine‑4‑carboxamido acetic acid analogues [3]. The compound’s 3‑step synthetic route provides a versatile intermediate for medicinal chemistry programs that require systematic exploration of the 2‑position substitution.

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